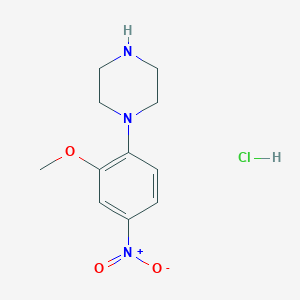

1-(2-Methoxy-4-nitrophenyl)piperazine hydrochloride

Description

1-(2-Methoxy-4-nitrophenyl)piperazine hydrochloride is a piperazine derivative characterized by a methoxy group at the 2-position and a nitro group at the 4-position of the phenyl ring. Piperazine derivatives are widely studied for their pharmacological versatility, including roles as serotonin receptor modulators, antimicrobial agents, and intermediates in drug synthesis . The synthesis of such compounds typically involves condensation reactions between substituted anilines and bis(β-chloroethyl)amine hydrochloride, followed by alkylation or nitration steps to introduce functional groups .

Properties

IUPAC Name |

1-(2-methoxy-4-nitrophenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3.ClH/c1-17-11-8-9(14(15)16)2-3-10(11)13-6-4-12-5-7-13;/h2-3,8,12H,4-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLCZDNWCOPWLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-4-nitrophenyl)piperazine hydrochloride typically involves the reaction of 2-methoxy-4-nitroaniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-4-nitrophenyl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like hydrogen gas with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

Oxidation: Products may include 2-methoxy-4-nitrobenzaldehyde or 2-methoxy-4-nitrobenzoic acid.

Reduction: The major product is 1-(2-methoxy-4-aminophenyl)piperazine.

Substitution: Products depend on the specific substitution reaction, such as 1-(2-methoxy-4-nitrophenyl)-3-bromopiperazine for bromination.

Scientific Research Applications

1-(2-Methoxy-4-nitrophenyl)piperazine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding assays.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-nitrophenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of piperazine derivatives are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Biological Activity

Overview

1-(2-Methoxy-4-nitrophenyl)piperazine hydrochloride is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound has the following structural formula:

- Molecular Formula : C11H14ClN3O3

- CAS Number : 1417793-92-0

The synthesis typically involves the reaction of piperazine with a substituted nitrophenyl compound under controlled conditions. The presence of the methoxy and nitro groups is crucial for its biological activity.

This compound interacts with various molecular targets in the body, particularly neurotransmitter receptors. Preliminary studies indicate that it may act as a serotonin receptor antagonist, specifically targeting the 5-HT7 receptor, which plays a role in mood regulation and cognitive functions .

Biological Targets

- Serotonin Receptors : Modulates activity affecting mood and anxiety.

- Enzymatic Pathways : Potential inhibition of certain enzymes linked to neurodegenerative diseases.

Biological Activity

The biological activity of this compound has been evaluated through various assays, indicating its potential in several therapeutic areas:

Antimicrobial Activity

Research has demonstrated that derivatives of piperazine compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have investigated the anticancer potential of piperazine derivatives. A notable study highlighted that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells. The IC50 values ranged significantly depending on the specific structural modifications made to the piperazine core .

Case Studies

-

Anticancer Activity Evaluation :

- Study : Evaluation of this compound against human tumor cell lines.

- Findings : The compound demonstrated an IC50 value of approximately 10 µM against HT-29 cells, indicating moderate efficacy.

- Antimicrobial Testing :

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Effective against S. aureus | Moderate (IC50 ~10 µM) |

| 1-(4-Nitrophenyl)piperazine | Structure | Moderate against E. coli | High (IC50 ~5 µM) |

| 1-(2-Methoxyphenyl)piperazine | Structure | Low activity | Low (IC50 ~20 µM) |

Q & A

Q. What are the established synthetic routes for preparing 1-(2-Methoxy-4-nitrophenyl)piperazine hydrochloride, and what coupling reagents are critical for derivatization?

Methodological Answer: The compound is synthesized via multi-step processes involving condensation reactions. A common approach utilizes carbodiimide-based coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with activators such as 1-hydroxy-7-azabenzotriazole (HOAt) for efficient carboxyl group derivatization in peptides or aromatic systems. These reagents enhance reaction yields by reducing racemization and improving activation efficiency . For nitro-substituted arylpiperazines, nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions are often employed to introduce the methoxy and nitro groups .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer: Characterization typically involves:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperazine ring and aromatic moiety.

- High-performance liquid chromatography (HPLC) with UV detection (λmax ~240–300 nm) to assess purity and monitor reaction progress.

- Mass spectrometry (ESI-TOF) for molecular weight confirmation and identification of synthetic intermediates .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer: Store the hydrochloride salt at -20°C in airtight, light-protected containers. Avoid exposure to moisture, as hygroscopic degradation can occur. For in vitro studies, prepare fresh solutions in anhydrous DMSO or deionized water (pH-adjusted to 6–7) to prevent hydrolysis of the nitro group. Always conduct stability tests under experimental conditions (e.g., varying pH, temperature) to confirm integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data for this compound across different studies?

Methodological Answer: Discrepancies in receptor affinity (e.g., serotonergic vs. dopaminergic systems) may arise from assay conditions. To address this:

- Use radioligand binding assays with standardized membrane preparations (e.g., CHO cells expressing human 5-HT2A or D2 receptors).

- Control for pH (6.5–7.5) and ionic strength, as the nitro group’s electron-withdrawing effects influence binding kinetics.

- Validate findings with functional assays (e.g., cAMP accumulation or calcium flux) to distinguish antagonistic vs. partial agonist activity .

Q. What strategies optimize the coupling efficiency of this compound with peptide carboxyl groups under varying pH conditions?

Methodological Answer: Coupling efficiency depends on the protonation state of the piperazine nitrogen. At pH 4–5 , the amine remains protonated, reducing nucleophilicity. Adjust to pH 7–8 (using HEPES or Tris buffers) to deprotonate the amine, enhancing reactivity. Pre-activate carboxyl groups with EDC/HOAt for 10–15 minutes before adding the piperazine derivative. Monitor reaction progress via HPLC to avoid over-activation, which can lead to byproducts .

Q. How does the nitro group’s electronic and steric effects influence the compound’s stability in oxidative environments?

Methodological Answer: The nitro group at the 4-position destabilizes the aromatic ring via electron-withdrawing effects , increasing susceptibility to nucleophilic attack. Under oxidative conditions (e.g., H2O2, cytochrome P450 systems), the nitro group may undergo partial reduction to hydroxylamine or amine derivatives. Use LC-MS/MS to track degradation products and employ stabilizing agents like ascorbic acid in biological assays to mitigate oxidation .

Q. What in vitro models are suitable for studying the metabolic pathways of this compound?

Methodological Answer:

- Hepatic microsomes (human or rodent) with NADPH cofactors to assess Phase I metabolism (e.g., CYP450-mediated oxidation).

- Recombinant enzymes (e.g., CYP2D6, CYP3A4) to identify specific isoforms involved.

- LC-high-resolution MS for metabolite identification, focusing on demethylation of the methoxy group or nitro reduction. Compare results with structural analogs (e.g., para-substituted piperazines) to deduce metabolic trends .

Data Contradiction Analysis

Q. Why might this compound exhibit variable efficacy in cellular proliferation assays across different cancer cell lines?

Methodological Answer: Variability may stem from differences in:

- Membrane permeability : The hydrochloride salt’s solubility varies with cell line media composition (e.g., serum proteins may bind the compound).

- Expression of target receptors : Screen cell lines via qPCR or Western blot for 5-HT/D2 receptor expression before testing.

- Metabolic activity : Fast-metabolizing cells (e.g., HepG2) may rapidly convert the parent compound into inactive metabolites. Use metabolic inhibitors (e.g., 1-aminobenzotriazole) to clarify results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.